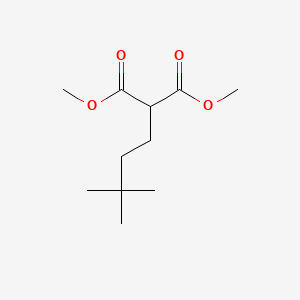
Moxonidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxonidine-d4 is a deuterium-labeled analogue of Moxonidine, an imidazoline receptor agonist used primarily as an antihypertensive agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound within biological systems without altering its pharmacological properties .
Mechanism of Action
Target of Action
Moxonidine-d4, like its parent compound Moxonidine, primarily targets the Imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .
Mode of Action
This compound acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, which in turn leads to a decrease in blood pressure . Compared to older central-acting antihypertensives, Moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of Akt and p38 MAPK . These proteins are involved in cell survival and death pathways, respectively. By inhibiting their activity, this compound can influence cell survival and proliferation .
Pharmacokinetics
This compound is expected to have similar pharmacokinetic properties to Moxonidine. Moxonidine has a bioavailability of 88%, with peak plasma concentrations reached within 1 hour . It is metabolized in the liver (10-20%), with the major metabolites being dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life of Moxonidine is approximately 2.2-2.8 hours, and it is primarily excreted renally (90%) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of norepinephrine can influence the mortality of neonatal cardiomyocytes and fibroblasts . Furthermore, the sympatholytic drug Moxonidine has been shown to increase the uptake of oxidised LDL in cultured VSMCs , suggesting that the cellular environment can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Moxonidine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphorylation of Akt and p38 MAPK .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reduce collagen deposition and regress left ventricular hypertrophy .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits the phosphorylation of Akt and p38 MAPK .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a sub-hypotensive dose of Moxonidine (100 mg) has been observed to reduce heart rate and improve global cardiac performance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moxonidine-d4 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Moxonidine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deuterated analogues with altered functional groups.
Scientific Research Applications
Moxonidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for the study of reaction mechanisms and metabolic pathways.
Biology: Employed in biological research to study the effects of Moxonidine on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Moxonidine in the body.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical production
Comparison with Similar Compounds
Clonidine: Another imidazoline receptor agonist with antihypertensive properties. Unlike Moxonidine, Clonidine has a higher affinity for alpha-2 adrenergic receptors, leading to more pronounced sedative effects.
Rilmenidine: Similar to Moxonidine, Rilmenidine selectively targets imidazoline receptors but has a slightly different chemical structure, resulting in variations in its pharmacological profile.
Guanabenz: An older antihypertensive agent that also acts on central imidazoline receptors but has a higher incidence of adverse effects compared to Moxonidine
Uniqueness of Moxonidine-d4: this compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in both research and industrial applications, providing insights into the behavior of Moxonidine in biological systems and aiding in the development of new therapeutic strategies .
Properties
CAS No. |
1794811-52-1 |
|---|---|
Molecular Formula |
C9H12ClN5O |
Molecular Weight |
245.703 |
IUPAC Name |
4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
InChI Key |
WPNJAUFVNXKLIM-KHORGVISSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Synonyms |
4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


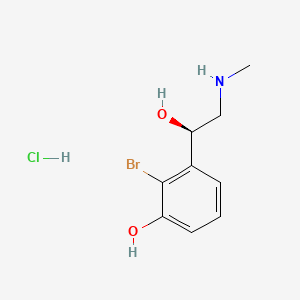

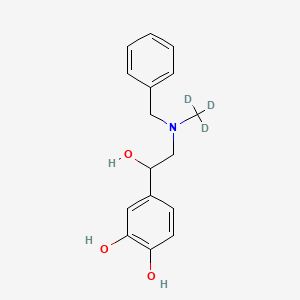
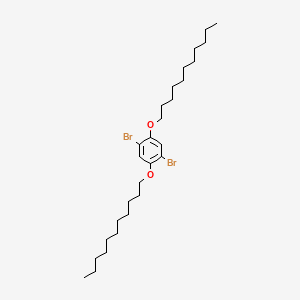
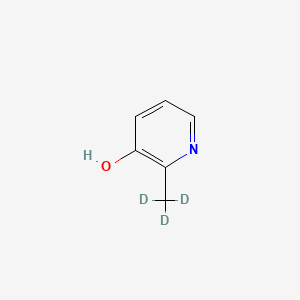

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

